Product packaging for Cyclotetradecane(Cat. No.:CAS No. 295-17-0)

Cyclotetradecane

Cat. No.: B1198814
CAS No.: 295-17-0
M. Wt: 196.37 g/mol
InChI Key: KATXJJSCAPBIOB-UHFFFAOYSA-N
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Description

Significance of Macrocyclic Alkanes in Contemporary Chemistry

Macrocycles, defined as cyclic compounds comprising 12 atoms or more in their ring framework, have garnered significant attention across various fields of chemical science, including materials science, pharmaceuticals, and supramolecular chemistry. ontosight.airsc.orgresearchgate.netnih.gov Their importance stems from their distinct chemical and physicochemical properties, often attributed to their preorganization—a specific arrangement of binding elements. researchgate.netacs.org

In contemporary chemistry, macrocyclic alkanes, including cyclotetradecane, are recognized for their potential in addressing complex molecular challenges. rsc.org They are considered suitable for interrogating extended protein interfaces, a task often difficult for traditional small molecules due to the increasing molecular complexity of therapeutic targets. rsc.org While macrocycles, particularly peptide-based ones, can have large polar surface areas that pose challenges for cellular permeability and bioavailability, ongoing synthetic efforts continue to develop creative approaches for their synthesis and site-selective modification. rsc.org

Beyond their role in drug discovery, macrocyclic compounds find applications in diverse areas such as catalysis, chemical nucleases, biosensors, and biomimetic enzyme catalysts. researchgate.netnih.gov Their unique cavity structures, with varying sizes, depths, electron-richness, and flexibilities, contribute to their versatility. nih.gov Furthermore, new classes of sedimentary biomarkers, including macrocyclic alkanes ranging from C15 to C34, have been identified, highlighting their environmental and geological significance. geologyscience.ru

Historical Context of this compound Research

Early research into macrocyclic compounds, including the elucidation of structures like muscone (B1676871) and civetone (B1203174) in 1926 by Ruzicka, laid foundational knowledge for the field. acs.org The synthesis of macrocyclic structures has historically been an important target, often relying on high-dilution conditions to kinetically favor intramolecular reactions over intermolecular ones, thereby improving yields. acs.org

This compound itself has been identified in natural sources, such as Vitis vinifera (grapevine), various types of tea (green, herbal, red, and black tea), and Cornus officinalis bark. nih.govfoodb.cathegoodscentscompany.comresearchgate.net Its presence in these natural products suggests a biological relevance, and its detection in foods like teas could make it a potential biomarker for their consumption. foodb.ca

Research has also explored the synthesis of this compound and its derivatives. For instance, the synthesis of cyclo tetradecane (B157292) N,N',N'',N''-tetramethylene phosphonate (B1237965) (CTMP) has been reported in the context of developing radiopharmaceuticals. iaea.org Studies on surface organometallic chemistry have observed the formation of this compound, among other cycloalkanes, through metathesis reactions, indicating its involvement in complex catalytic processes. acs.org

Scope and Research Imperatives for this compound Studies

Current research imperatives for this compound studies are driven by its inherent properties and potential utility. As a relatively inert compound with a high melting point, this compound is valuable in applications requiring thermal stability. ontosight.ai Its stability and inertness also make it a potential solvent or intermediate in various chemical reactions. ontosight.ai

In the pharmaceutical industry, this compound and its derivatives are being explored for their potential to improve drug delivery or stability, although specific applications necessitate detailed research and development. ontosight.ai The broader field of macrocyclic chemistry, which includes this compound, is actively investigating its use in therapeutic agents, particularly for complex protein-protein interactions. rsc.org Research into macrocyclic polyamines, a significant class of macrocyclic compounds, highlights their extensive applications in areas such as gene vectors, fluorescent probes, and diagnostic agents. nih.gov

Further research is crucial to fully understand the conformational properties of this compound and how these influence its chemical reactivity and biological interactions. rsc.orgacs.org Investigations into its synthesis methods, particularly those that enhance efficiency and yield, remain a key focus. The detection of this compound in natural products also prompts further studies into its biological role and potential as a biomarker. nih.govfoodb.ca

Physical and Chemical Properties of this compound nih.govontosight.aifoodb.cathegoodscentscompany.comuni.lucdutcm.edu.cnchemeo.comnist.gov

PropertyValueUnitSource/Method
Molecular FormulaC₁₄H₂₈-PubChem nih.gov
Molecular Weight196.37 g/mol PubChem nih.gov
PubChem CID67524-PubChem nih.gov
CAS Number295-17-0-FooDB foodb.ca
Physical DescriptionWhite, crystalline solid-HMDB nih.gov, Ontosight ontosight.ai
Melting Point56.2°CHMDB nih.gov
Melting Point (Tfus)325 - 330KNIST WebBook nist.gov
Boiling Point280.00 to 281.00°C @ 760.00 mm Hg (est)Good Scents thegoodscentscompany.com
Vapor Pressure0.006000mmHg @ 25.00 °C (est)Good Scents thegoodscentscompany.com
XLogP3 (predicted)7.8-PubChem nih.gov
logP (o/w, estimated)7.379-Good Scents thegoodscentscompany.com
Water Solubility5.9e-05g/LALOGPS foodb.ca
Water Solubility0.01136mg/L @ 25 °C (est)Good Scents thegoodscentscompany.com
Hydrogen Acceptor Count0-ChemAxon foodb.ca
Hydrogen Donor Count0-ChemAxon foodb.ca
Polar Surface Area0ŲChemAxon foodb.ca
Rotatable Bond Count0-ChemAxon foodb.ca
Number of Rings1-ChemAxon foodb.ca
Enthalpy of Sublimation (ΔsubH°)22.8, 31.76kcal/molNIST WebBook nist.gov
Enthalpy of Fusion (ΔfusH)6.86kcal/molNIST WebBook nist.gov
Enthalpy of Vaporization (ΔvapH°)15.6 ± 0.05kcal/molNIST WebBook nist.gov

Table 1: Key Physical and Chemical Properties of this compound

PropertyValueUnitSource
Molecular FormulaC₁₄H₂₈-PubChem nih.gov
Molecular Weight196.37 g/mol PubChem nih.gov
Melting Point56.2°CHMDB nih.gov
Boiling Point280-281°CGood Scents thegoodscentscompany.com
logP7.8-PubChem nih.gov
Water Solubility5.9e-05g/LFooDB foodb.ca

Table 2: Enthalpies of Phase Change for this compound nist.gov

PropertyValueUnitTemperature (K)Method
Enthalpy of Sublimation (ΔsubH)23.4 ± 0.41kcal/mol310HSA
Enthalpy of Sublimation (ΔsubH)32.21 ± 0.35kcal/mol355V
Enthalpy of Sublimation (ΔsubH)32.22 ± 0.36kcal/mol301ME
Enthalpy of Sublimation (ΔsubH)21.3 ± 0.1kcal/mol287TM
Enthalpy of Vaporization (ΔvapH)14.9 ± 0.05kcal/mol343N/A
Enthalpy of Fusion (ΔfusH)6.86kcal/mol328N/A

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H28 B1198814 Cyclotetradecane CAS No. 295-17-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclotetradecane
Source PubChem
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InChI

InChI=1S/C14H28/c1-2-4-6-8-10-12-14-13-11-9-7-5-3-1/h1-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KATXJJSCAPBIOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCCCCCCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70183697
Record name Cyclotetradecane
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Molecular Weight

196.37 g/mol
Source PubChem
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Physical Description

Solid
Record name Cyclotetradecane
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CAS No.

295-17-0
Record name Cyclotetradecane
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Record name Cyclotetradecane
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Record name Cyclotetradecane
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Record name CYCLOTETRADECANE
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Melting Point

56.2 °C
Record name Cyclotetradecane
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Advanced Synthetic Methodologies for Cyclotetradecane and Its Derivatives

Strategies for Macrocyclization

The synthesis of macrocycles like cyclotetradecane is often complicated by competing intermolecular reactions that lead to polymerization. baranlab.org Therefore, various strategies have been developed to favor the desired intramolecular cyclization.

Cyclization of Long-Chain Precursors

A primary approach to synthesizing this compound involves the cyclization of long-chain, bifunctional precursors. This method relies on high-dilution conditions to minimize intermolecular side reactions and promote the formation of the macrocycle. One of the classic methods for forming the this compound ring is the acyloin condensation of dicarboxylic esters, such as the esters of dodecanedioic acid. chemicalbook.com Subsequent reduction of the resulting cyclic acyloin yields cyclotetradecanol, which can be further reduced to this compound.

Another significant method is the Thorpe-Ziegler reaction, which involves the intramolecular cyclization of dinitriles. For instance, the cyclization of a 1,14-dinitrile precursor can produce a 14-membered ring containing a cyano group, which can then be removed or converted to other functional groups.

Ring-closing metathesis (RCM) has also emerged as a powerful tool for the synthesis of macrocycles. mdpi.comntu.edu.sg This method utilizes transition-metal catalysts, often ruthenium-based, to cyclize a diene precursor. For the synthesis of a this compound derivative, a 1,15-diene could be employed as the starting material.

The following table summarizes key reactions for the cyclization of long-chain precursors to form a this compound skeleton.

Reaction Precursor Type Product Type Key Conditions
Acyloin CondensationDicarboxylic EsterCyclic AcyloinHigh dilution, molten sodium
Thorpe-Ziegler ReactionDinitrileCyclic β-KetonitrileBase (e.g., sodium alkoxide)
Ring-Closing MetathesisDieneCycloalkeneRuthenium or Molybdenum catalyst

Catalytic Hydrogenation Routes to this compound

Catalytic hydrogenation is a crucial step in many synthetic routes to this compound, particularly when the initial macrocyclization yields an unsaturated ring. libretexts.org For example, if the cyclization is achieved via RCM, the product is a cyclotetradecene. chemicalbook.com This unsaturated macrocycle can then be hydrogenated to the corresponding saturated this compound. libretexts.org

Commonly used catalysts for this transformation include palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel. researchgate.netkit.edu The reaction is typically carried out under a hydrogen atmosphere at varying pressures and temperatures, depending on the specific substrate and catalyst. kit.edu For instance, the hydrogenation of 1,8-cyclotetradecadiyne (B73490) can yield this compound. chemicalbook.com

The choice of catalyst and reaction conditions is critical to ensure complete saturation of the double or triple bonds without causing undesired side reactions, such as ring opening or isomerization.

Emerging Synthetic Approaches

Modern synthetic chemistry continues to offer new and more efficient ways to construct macrocycles. Transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, have been adapted for macrocyclization. mdpi.comijrpr.com These methods offer high functional group tolerance and can be performed under mild conditions.

Another emerging area is the use of biocatalysts. Enzymes, such as lipases and P450 mono-oxygenases, can be employed for macrocyclization reactions, often with high regio- and stereoselectivity. nih.govnih.gov For example, an engineered P450 enzyme has been used for the selective oxidation of C-H bonds in desosaminyl this compound. nih.gov

Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has also been utilized for the formation of triazole-containing macrocycles, which can be considered derivatives of this compound. mdpi.com

Synthesis of Substituted this compound Analogues

The synthesis of this compound derivatives with specific functional groups or stereochemistry is essential for various applications, including medicinal chemistry and materials science. mdpi.com

Design and Synthesis of Functionalized Cyclotetradecanes

The introduction of functional groups onto the this compound scaffold can be achieved either by using a functionalized precursor for the cyclization step or by post-cyclization modification. researchgate.netrsc.org For example, a long-chain precursor containing a protected hydroxyl or amino group can be cyclized, followed by deprotection to yield the functionalized macrocycle.

Alternatively, C-H activation/functionalization reactions on pre-formed this compound can introduce new functional groups directly onto the ring. ntu.edu.sg This approach can provide access to a variety of substituted analogues from a common intermediate. The synthesis of 1,8-diphenyl-1,8-diphospha-4,12-dithiathis compound represents a method for creating a functionalized heterocyclic analogue. acs.org Furthermore, siderophore analogues based on a 1,4,8,11-tetraazathis compound (B1669387) core have been synthesized with tris(hydroxamate) functional groups. psu.edu

The following table provides examples of functionalized this compound derivatives and their synthetic precursors.

Functionalized this compound Precursor Synthetic Strategy
1,4,8,11-tetraazathis compound-N,N',N''-tris(N-methylacetohydroxamic acid)1,4,8,11-tetraazathis compoundAlkylation of the macrocyclic amine
cis- and trans-1,8-Diphenyl-1,8-diphospha-4,12-dithiathis compound3-phenyl-3-phosphapentane-1,5-dithiol and bis(3-chloropropyl)phenylphosphineCyclization via reaction of a dilithium (B8592608) salt
Desosaminyl this compound derivativesDesosaminyl this compoundEnzymatic C-H oxidation

Enantioselective Synthesis of Chiral this compound Derivatives

The creation of chiral this compound derivatives in an enantiomerically pure form is a significant synthetic challenge. chemistryviews.org This can be accomplished by several strategies. One approach is to use a chiral precursor derived from the chiral pool, such as an amino acid or a carbohydrate, to construct the long-chain precursor for cyclization. scielo.br

Another powerful method is asymmetric catalysis, where a chiral catalyst is used to control the stereochemistry of a key bond-forming reaction in the synthesis. rsc.orgorganic-chemistry.org For example, an asymmetric hydrogenation of a prochiral unsaturated this compound derivative can yield a chiral saturated macrocycle with high enantiomeric excess. rsc.org Similarly, an enantioselective ring-closing metathesis could be employed to generate a chiral cyclotetradecene.

Preparation of Macrocyclic Polyamine Ligands Derived from this compound

The fourteen-membered this compound framework is the foundation for a significant class of synthetic macrocyclic ligands. The introduction of heteroatoms, primarily nitrogen, into the ring gives rise to polyamine ligands with remarkable chelating properties. The synthesis of these molecules is a well-developed field, employing various strategies to achieve high yields and specific functionalities.

Tetraazamacrocycles based on a 14-membered ring, with 1,4,8,11-tetraazathis compound (commonly known as cyclam) as the parent compound, are among the most studied macrocyclic ligands. Their synthesis can be broadly categorized into metal-templated and non-templated methods.

Metal-Templated Synthesis: The template effect utilizes a metal ion to organize the precursor components, bringing the reactive ends into proximity and favoring intramolecular cyclization over intermolecular polymerization. quizlet.com A landmark example is the Ni(II)-templated synthesis of cyclam. acs.org This process typically involves the Schiff base condensation of a linear tetraamine (B13775644), such as N,N'-bis(2-aminoethyl)-1,3-propanediamine, with a dicarbonyl compound like glyoxal (B1671930) in the presence of a nickel(II) salt. acs.org The resulting unsaturated macrocyclic complex is then reduced, often using catalytic hydrogenation or chemical reducing agents like sodium borohydride, to yield the saturated cyclam complex, from which the metal can be subsequently removed. quizlet.comacs.org This method is advantageous as it can stabilize macrocycles that would otherwise be unstable as free ligands. quizlet.com

Non-Templated Synthesis: The Richman-Atkins synthesis is a versatile non-templated approach that involves the reaction of tosylated (Ts) amines with tosylated diols under basic conditions. tandfonline.com For cyclam, this would involve reacting N,N'-ditosyl-1,3-diaminopropane with the disodium (B8443419) salt of N,N'-ditosyl-N,N'-bis(2-hydroxyethyl)ethylenediamine. A more common variation involves the high-dilution cyclization of a tosylated linear polyamine with a dihalide or ditosylate. For example, N,N',N'',N'''-tetratosyl-1,4,8,11-tetraazaundecane can be cyclized with 1,3-dibromopropane (B121459). The tosyl groups serve as protecting groups for the secondary amines and are removed in a final deprotection step, typically using strong acids. tandfonline.com

Functionalization: A key area of research is the synthesis of N-functionalized cyclam analogues, where one or more nitrogen atoms bear pendant arms. These are often prepared by direct alkylation of cyclam or a protected derivative. To achieve mono-N-substitution, a large excess of the parent macrocycle is typically reacted with one equivalent of the desired alkylating agent. cdnsciencepub.com This strategy has been used to synthesize derivatives with carboxylic acid or pyridine-containing pendant arms. cdnsciencepub.com For instance, reacting cyclam with 3-(chloromethyl)pyridine (B1204626) hydrochloride can yield 1-(3-pyridylmethyl)-1,4,8,11-tetraazathis compound.

Table 1: Synthetic Approaches to Selected Tetraazamacrocycles

Compound NamePrecursorsMethodKey Features
1,4,8,11-Tetraazathis compound (Cyclam) N,N'-bis(2-aminoethyl)-1,3-propanediamine + GlyoxalNi(II) Template Synthesis + ReductionClassic template method; forms a stable Ni(II) complex intermediate. acs.org
1,4,8,11-Tetraazathis compound (Cyclam) N,N',N''-Tritosyl-diethylenetriamine + 1-bromo-3-chloropropaneHigh-Dilution CyclizationNon-templated route using tosyl protecting groups.
5,7,12,14-Tetramethyl-1,4,8,11-tetraazathis compound-N',N'',N''',N''''-tetraacetic acid Corresponding tetramethyl-cyclam + Bromoacetic acidN-AlkylationFunctionalization of a pre-formed macrocycle to enhance chelating properties. quizlet.com
1,4,8,11-tetrakis(3-pyridylmethyl)-1,4,8,11-tetraazathis compound Cyclam + 3-(chloromethyl)pyridine hydrochlorideN-AlkylationAttaches four coordinating pyridine (B92270) arms to the cyclam backbone.

The incorporation of other heteroatoms like sulfur (thia) or phosphorus (phospha) alongside nitrogen into the this compound ring modifies the ligand's electronic properties, coordination geometry, and affinity for different metal ions.

Polyaza-Thia Systems: The synthesis of macrocycles containing both nitrogen and sulfur donor atoms often relies on high-dilution techniques to facilitate the ring-closing step. A common strategy involves the cyclization of a linear precursor containing both types of heteroatoms with a suitable diether or dihalide. For example, a pentadentate macrobicycle, 14-thia-1,4,8,11-tetraazabicyclo[9.5.3]nonadecane, has been synthesized via high-dilution cyclization of 1-thia-4,8-diazacyclododecane with N,N′-bis(α-chloroacetamido)propane, followed by the reduction of the resulting diamide (B1670390) intermediate.

Polyaza-Phospha Systems: The creation of macrocycles with phosphorus-nitrogen (P-N) bonds presents unique synthetic challenges. While direct analogues of cyclam with a ring nitrogen replaced by phosphorus are not common, various P,N-containing macrocycles have been synthesized. One method involves the condensation of phosphodihydrazides, such as RP(Y)(NCH₃NH₂)₂, with dialdehydes, which can lead to macrocycles incorporating P-N-N linkages. acs.org Another approach is the covalent self-assembly of precursors. For instance, 1,9-diaza-3,7,11,15-tetraphosphacyclohexadecanes have been prepared by reacting a bis(secondary phosphine) with a bis(chloromethyl) derivative of an N,N'-disubstituted diazacycloalkane. researchgate.net These methods highlight strategies for creating complex P,N-containing macrocyclic architectures, even if they don't strictly follow the cyclam donor atom sequence. researchgate.net

Table 2: Synthesis of Heteroatom-Containing this compound Analogues

Heteroatom TypeSynthetic StrategyExample PrecursorsResulting Structure Type
Thia (S) High-Dilution Cyclization & Reduction1-thia-4,8-diazacyclododecane + N,N′-bis(α-chloroacetamido)propaneThia-tetraaza macrobicycle
Phospha (P) Condensation ReactionPhenylphosphonic dihydrazide + IsophthalaldehydeMacrocycle with P-N-N linkages acs.org
Phospha (P) Covalent Self-Assembly1,2-bis(mesitylphosphino)ethane + N,N'-dibenzyl-bis(chloromethyl)ethylenediamine16-membered P,N-containing corand researchgate.net

Mechanism Elucidation in this compound Synthesis

The successful synthesis of large-ring molecules like this compound and its derivatives hinges on overcoming the unfavorable entropy of bringing two ends of a long linear molecule together. The mechanisms of these reactions are primarily understood through the principles of the template effect and high-dilution conditions.

The Template Effect: This is a powerful concept in macrocycle synthesis, operating through two main mechanisms:

Kinetic Template Effect: A metal ion acts as a coordinating center, binding to donor atoms on one or more precursor molecules. This pre-organizes the reactants into a conformation that favors intramolecular cyclization, effectively acting as a catalyst by lowering the activation energy of the ring-closing step. quizlet.com The Ni(II)-templated synthesis of cyclam is a classic example, where the metal ion organizes the linear tetraamine and the dicarbonyl component, facilitating the crucial C-N bond formations. acs.org

Thermodynamic Template Effect (Chelate Effect): The stability of the final macrocyclic complex can be the driving force for the reaction. If the macrocyclic ligand forms a particularly stable complex with the template ion (the chelate effect), the equilibrium of the reaction is shifted towards the cyclized product.

The High-Dilution Principle: This principle addresses the competition between intramolecular cyclization (forming a macrocycle) and intermolecular polymerization (forming long chains). wikipedia.org By maintaining a very low concentration of the linear precursor, the probability of one end of a molecule finding its other end is increased relative to the probability of it finding another molecule. wikipedia.orgacs.org This is practically achieved by the very slow addition of the reactants to a large volume of solvent, often using syringe pumps, ensuring that the rate of consumption is faster than the rate of addition. wikipedia.org

Mechanistic Intermediates and Influences: In many modern syntheses, a pre-organization strategy is used where a linear tetraamine is first reacted with a dicarbonyl compound (like butanedione or cyclohexanedione) to form a more rigid bis-aminal intermediate. tandfonline.com This rigidification reduces the conformational freedom of the precursor chain, making the subsequent cyclization step with a biselectrophile more efficient. The choice of base can also have a significant mechanistic impact. For instance, using cesium carbonate instead of potassium carbonate has been shown to dramatically increase cyclization yields in certain systems. This "cesium effect" is attributed to the large, polarizable Cs⁺ ion facilitating the intramolecular reaction, possibly through a template-like effect where the reacting ends of the precursor coordinate to the cation. tandfonline.com DFT calculations and spectroelectrochemical studies have also been employed to provide deeper mechanistic insights, for example, by confirming the role of specific isomers or intermediates in the catalytic cycle of reactions involving macrocyclic complexes. rsc.orgrsc.org

Conformational Analysis and Ring Dynamics of Cyclotetradecane

Theoretical Frameworks for Cycloalkane Conformations

Computational chemistry provides indispensable tools for navigating the complex potential energy surfaces of flexible macrocycles. Methodologies such as Molecular Mechanics (MM) and Density Functional Theory (DFT) have been paramount in understanding the conformational preferences of cyclotetradecane.

Molecular Mechanics methods are the workhorse for exploring the vast number of possible conformations for a macrocycle. By representing the molecule as a collection of atoms governed by a classical potential energy function (a force field), MM allows for rapid calculation of geometries and relative energies.

For this compound and related 14-membered rings, MM force fields like MM2 and MM3 have been employed to conduct extensive conformational searches. derpharmachemica.com These searches can identify thousands of potential local energy minima on the potential energy surface. derpharmachemica.com The primary goal is to locate the global minimum energy conformation and identify other low-energy structures that might be populated at ambient temperatures. For instance, a conformational search for this compound recorded 1421 optimized single conformations, highlighting the ring's flexibility. derpharmachemica.com These studies have been crucial in establishing that conformations derived from the diamond lattice are particularly stable for large cycloalkanes. scispace.com

Aspect of MM Study Description Relevance to this compound
Conformational Search An algorithmic exploration of the potential energy surface to find low-energy conformers.Used to systematically identify stable structures, revealing a multitude of potential conformations for the 14-membered ring. derpharmachemica.com
Force Fields (e.g., MM3) The set of equations and parameters used to calculate the potential energy of a molecule.MM3 calculations have been used to determine the energies of the lowest energy conformers of this compound. umsl.edu
Energy Minimization A process that adjusts the geometry of a molecule to find the nearest local energy minimum.Each potential conformation found during a search is minimized to determine its relative stability. derpharmachemica.com

Density Functional Theory is a quantum mechanical method that offers a higher level of accuracy than MM by considering the electronic structure of the molecule. DFT is often used to refine the geometries and relative energies of the most promising low-energy conformations previously identified by MM searches. mdpi.com

While comprehensive DFT studies focusing solely on unsubstituted this compound are less common than MM studies, the methodology has been extensively applied to its derivatives and related macrocycles. mdpi.comdissertation.com These investigations help in understanding how electronic factors, such as the introduction of heteroatoms or functional groups, influence conformational preferences. mdpi.com For complex systems, such as metal complexes involving this compound, DFT calculations are essential for obtaining an optimized structure. semanticscholar.org The agreement between different DFT functionals can sometimes vary, indicating the computational challenge that conformationally mobile systems present. mdpi.com

Role of DFT Description Application Context
Energy Refinement Provides more accurate relative energies for a smaller set of conformations (often pre-screened by MM).Used to validate the stability ranking of conformers for related 14-membered macrocycles. mdpi.com
Geometric Optimization Refines the molecular geometry based on the electron density distribution.Essential for determining the precise structure of this compound derivatives and complexes. semanticscholar.org
Electronic Structure Analysis Calculates electronic properties that are inaccessible to classical MM methods.Allows for the study of how substituents influence the ring's electronic environment and, consequently, its conformation. rsc.org

Conformational Landscapes of this compound

The combination of theoretical and experimental work has provided a clear picture of this compound's preferred shape and its dynamic behavior.

Overwhelming evidence from both calculations and experiments indicates that this compound is conformationally homogeneous at low temperatures, predominantly adopting a single, highly stable conformation. acs.orgsemanticscholar.org This preferred structure is the "rectangular" diamond-lattice conformation. acs.orgnstl.gov.cn This conformation, sometimes denoted as a helsinki.fi type, is characterized by having sides made of three and four carbon-carbon bonds. libretexts.org

The stability of this structure arises from its ability to minimize strain. The C-C-C bond angles are near their ideal tetrahedral values, and the conformation is built from stable, all-staggered, trans C-C-C-C segments, which minimizes torsional strain and avoids unfavorable transannular hydrogen-hydrogen repulsions. libretexts.orgmdpi.com This rectangular diamond-lattice conformation is considered the least strained among medium-ring cycloalkanes and serves as a reference for conformational analysis. scispace.com

Evidence for Rectangular Diamond-Lattice Conformation Method Finding
Theoretical Calculations Molecular Mechanics (MM2, MM3)Consistently identifies the diamond-lattice conformation as the global energy minimum. scispace.comlibretexts.org
X-ray Crystallography X-ray DiffractionThe solid-state structure of this compound has been determined to be the rectangular conformation. nstl.gov.cnrsc.org
NMR Spectroscopy Low-temperature ¹³C NMRMeasurements down to -132 °C validate the rectangular diamond lattice as the lowest-lying conformation in solution. semanticscholar.org
Infrared Spectroscopy High-resolution IRWhile the solid at low temperature is ordered, liquid and high-temperature solid phases show evidence of multiple conformers. umsl.edu

Although this compound has a single preferred conformation, the ring is not static. The molecule undergoes dynamic conformational interconversions, a process that involves pseudorotation. researchgate.netrsc.org This process allows the molecule to transition between different equivalent forms of the rectangular conformation. Because these conformers rapidly equilibrate, only a single isomer of monosubstituted cyclotetradecanes is typically isolated. libretexts.orgmdpi.com

The energy barrier for this conformational interconversion has been determined experimentally. NMR studies indicate a free energy of activation (ΔG‡) for the process is approximately 7.0 to 7.3 kcal/mol. acs.orgmdpi.com This relatively low barrier explains the rapid equilibration observed at room temperature. At very low temperatures, this dynamic process slows sufficiently to allow for the observation of the single, stable rectangular conformation by NMR. semanticscholar.org

Dynamic Process Energy Barrier (kcal/mol) Significance
Conformational Interconversion~7.0 - 7.3This low barrier allows for rapid pseudorotation at room temperature, making different substituent positions equivalent on the NMR timescale. acs.orglibretexts.orgmdpi.com
Ring Inversion>7.3Ring inversion, the process that interconverts a conformation into its mirror image, would have a barrier at least as high as the measured pseudorotation. scispace.com

Influence of Substituents on this compound Conformation

The introduction of substituents onto the this compound ring can have a significant impact on its conformational behavior. derpharmachemica.com The size and position of the substituent can alter the relative energies of different conformations, potentially favoring one over another.

A powerful example is the study of tetrakis(gem-dimethyl)cycloalkanes. In these molecules, gem-dimethyl groups were intentionally placed at the four corner positions of the rectangular diamond-lattice conformation. These corner sites are the only positions that can sterically accommodate two methyl groups. This substitution pattern was designed to further stabilize the rectangular conformation over other possibilities, as it locks the ring into the desired shape. The successful synthesis and conformational homogeneity of these substituted macrocycles validate the underlying model of the this compound ring's structure.

Strain Energy and Thermochemical Considerations in this compound Systems

Strain energy in cycloalkanes refers to the increase in potential energy of a molecule due to deviations from ideal bond angles, bond lengths, and the presence of non-bonded interactions like torsional and steric strain. libretexts.orgpearson.com This internal energy is a critical factor in determining the stability and conformational preferences of cyclic molecules.

Methodologies for Strain Energy Determination

The quantification of strain energy in this compound and other cycloalkanes can be approached through both experimental thermochemical measurements and theoretical computational methods. nih.gov

Experimental Methods:

Heats of Combustion: A primary experimental method involves measuring the heat of combustion (ΔH°comb), which is the heat released when a compound is completely burned in the presence of oxygen. pressbooks.pub The total strain energy is determined by comparing the experimental heat of combustion per methylene (B1212753) (CH₂) group of the cycloalkane to that of a "strain-free" reference, such as a long-chain n-alkane or the highly stable cyclohexane (B81311), which is considered to have zero strain. libretexts.orglibretexts.orgmasterorganicchemistry.com The more strain a molecule possesses, the higher its internal energy, and consequently, the more heat it releases upon combustion. libretexts.org The difference in these values, multiplied by the number of CH₂ units in the ring, provides the total strain energy. libretexts.orgmasterorganicchemistry.com

Heats of Formation: Strain energy can also be derived from standard heats of formation (ΔH°f). yale.edu This method involves comparing the experimentally determined heat of formation of the cycloalkane with a theoretical value calculated for a hypothetical strain-free analogue. pearson.comyale.edu The strain-free value is typically based on group increments, where a standard energy value is assigned to each type of chemical group (e.g., a CH₂ group in a strainless environment). yale.edu Any deviation between the experimental and the calculated strain-free heat of formation is attributed to strain energy.

Computational Methods:

With advancements in computing, theoretical methods have become standard for accurately determining strain energy, partly due to the challenges in obtaining precise experimental data. nih.gov

Molecular Mechanics (MM): These calculations, such as MM3, model a molecule as a collection of atoms connected by springs. umsl.edu The total steric energy is calculated by summing various potential energy functions that describe bond stretching, angle bending, torsional strain (from eclipsed bonds), and van der Waals interactions (non-bonded steric repulsions). This calculated steric energy is a direct measure of the molecule's strain.

Homodesmotic Reactions: This powerful computational technique involves a hypothetical reaction where the number and types of bonds on both the reactant and product sides are conserved. numberanalytics.comiupac.org For a cycloalkane, the reaction would involve breaking the ring and forming corresponding strain-free, open-chain molecules. nih.govchemrxiv.org Because the types of bonds are matched, the enthalpy change of this reaction is considered a direct and accurate measure of the ring's strain energy. numberanalytics.comiupac.org

Ab Initio and Density Functional Theory (DFT): High-level quantum mechanical calculations like post-Hartree-Fock methods and DFT can provide very accurate molecular energies. numberanalytics.com These energies can then be used in conjunction with methods like homodesmotic reactions to determine strain energy. nih.govnumberanalytics.com

Table 1: Summary of Methodologies for Strain Energy Determination

Methodology Type Description
Heats of Combustion Experimental Compares the heat released per CH₂ group during combustion against a strain-free reference (e.g., cyclohexane). libretexts.orglibretexts.org
Heats of Formation Experimental Calculates the difference between the experimental heat of formation and a theoretical value for a strain-free model based on group increments. yale.eduyale.edu
Molecular Mechanics (MM) Computational Calculates total steric energy by summing potential energies from bond stretching, angle bending, torsional strain, and van der Waals interactions. umsl.edu
Homodesmotic Reactions Computational Determines strain from the enthalpy change of a hypothetical reaction that conserves the number and type of all bonds. numberanalytics.comiupac.org
Quantum Mechanics (DFT, etc.) Computational Uses high-level calculations to determine accurate molecular energies, which are then used to calculate strain, often via homodesmotic schemes. numberanalytics.com

Comparative Strain Energy Analysis Across Macrocyclic Alkanes

The strain energy of cycloalkanes does not follow a simple monotonic trend with ring size. Instead, it varies in a way that reflects the interplay of angle strain, torsional strain, and transannular strain (unfavorable interactions across the ring). libretexts.orgfiveable.me

Small Rings (C₃, C₄): Cyclopropane and cyclobutane (B1203170) are highly strained due to significant deviation of their C-C-C bond angles from the ideal tetrahedral angle of 109.5°, a phenomenon known as angle strain. dalalinstitute.comlibretexts.org

Common Rings (C₅, C₆, C₇): Cyclopentane and cycloheptane (B1346806) have moderate strain, while cyclohexane is exceptionally stable and considered to be virtually strain-free because its chair conformation allows for ideal tetrahedral bond angles and staggered C-H bonds, minimizing both angle and torsional strain. libretexts.orgyale.edu

Medium Rings (C₈–C₁₁): These rings, such as cyclooctane (B165968) and cyclodecane, exhibit a notable increase in strain. yale.edudalalinstitute.com This is primarily due to transannular strain, where hydrogen atoms on non-adjacent carbons are forced into close proximity across the ring, leading to steric repulsion. ic.ac.ukwikipedia.org Pitzer strain (torsional strain) also contributes as these rings lack a conformation that can completely avoid eclipsed interactions. wikipedia.org

Large Rings (C₁₂ and above): As the ring becomes larger and more flexible, the strain generally decreases. yale.edu Rings with 12 or more carbons can more easily adopt conformations that minimize unfavorable interactions, and those with 14 or more carbons are typically considered to be nearly strain-free, comparable to their acyclic counterparts. libretexts.orgdalalinstitute.com

The Case of this compound:

This compound exemplifies the low-strain nature of large macrocycles. However, its reported strain energy has a history of confusion. An early, erroneous value for its heat of sublimation led to a calculated strain energy of approximately 12.6 kcal/mol. yale.eduacs.orgresearchgate.net This high value was inconsistent with the trend observed for other large rings. In 1992, new measurements of the heats of sublimation and vaporization, combined with molecular mechanics calculations, corrected this error. umsl.eduumbc.edu The currently accepted strain energy for this compound is very small, around 1.4 kcal/mol, which aligns with the expectation that large rings are nearly strainless. yale.eduumsl.edu This was further supported by the belated publication of a 1955 thesis which had originally concluded that this compound was essentially strain-free. acs.orgresearchgate.net

Table 2: Comparative Strain Energies of Cycloalkanes (C₃ to C₁₄)

Cycloalkane Ring Size (n) Total Strain Energy (kcal/mol) Strain per CH₂ (kcal/mol) Primary Strain Type(s)
Cyclopropane 3 27.6 9.2 Angle, Torsional
Cyclobutane 4 26.3 6.6 Angle
Cyclopentane 5 6.5 1.3 Torsional
Cyclohexane 6 0 0 (Strain-free reference)
Cycloheptane 7 6.3 0.9 Torsional, Angle
Cyclooctane 8 9.6 1.2 Transannular, Torsional
Cyclononane 9 12.6 1.4 Transannular, Torsional
Cyclodecane 10 12.0 1.2 Transannular
Cycloundecane 11 11.0 1.0 Transannular
Cyclododecane 12 4.1 0.3 Minimal
Cyclotridecane 13 5.2 0.4 Minimal
This compound 14 ~1.4 ~0.1 Minimal

Data compiled from various sources. masterorganicchemistry.comyale.edu Values, especially for larger rings, can vary slightly depending on the determination method.

Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for investigating the conformational behavior of macrocyclic compounds like cyclotetradecane. It provides detailed information about the local environment of nuclei, making it highly sensitive to structural and dynamic changes. Cycloalkanes, including this compound, serve as valuable model systems for studying macrocycle conformations in solution due to their well-defined experimental data and systematically increasing ring sizes, which allow for the investigation of basic conformational effects without the complicating influences of strong functional group interactions. nih.gov

Studies utilizing MAS ¹³C NMR with high-power proton decoupling have revealed that this compound undergoes conformational interconversion, even at temperatures below its melting point. This suggests significant molecular mobility and easy deformation in its high-temperature crystal phase, while still largely preserving positional, orientational, and conformational order. researchgate.net Low-temperature ¹³C-NMR experiments, specifically at -132 °C, have been instrumental in confirming that this compound predominantly adopts a rectangular diamond lattice conformation as its lowest-energy state.

A notable observation from ¹³C-NMR studies is the unique chemical shift trend exhibited by this compound. Unlike larger cycloalkanes such as cyclotridecane, which show a general trend towards low-field chemical shifts, this compound's preferred rectangular diamond-lattice conformation significantly interrupts this trend, displaying a low-field shift characteristic of its specific electronic environment. nih.gov This highlights the sensitivity of NMR to subtle conformational differences and electronic distributions within macrocyclic systems.

Advanced NMR Pulse Sequences for this compound Analysis

The study of this compound's conformational dynamics often necessitates the use of advanced NMR pulse sequences, particularly in solid-state NMR. Magic-Angle Spinning (MAS) ¹³C NMR, coupled with high-power proton decoupling, is a prominent example, enabling the observation of conformational interconversion processes in the solid state researchgate.net. Modern solid-state NMR technology combines sample rotation (MAS) with precisely applied radiofrequency (rf) fields to manipulate nuclear spin polarizations, offering enhanced resolution and detailed structural information soton.ac.uk.

For rare spin species like ¹³C and ¹⁵N in solids, MAS in conjunction with Hartmann-Hahn cross-polarization and heteronuclear decoupling has become a standard method for obtaining high-quality NMR spectra soton.ac.uk. While specific, highly specialized pulse sequences for this compound beyond these fundamental techniques are not extensively detailed in the provided literature, the general principles of designing and applying advanced pulse sequences are crucial for optimizing signal-to-noise ratios, resolving complex spectra, and probing specific molecular motions and interactions in macrocyclic systems bu.edu.

Computational Approaches to NMR Chemical Shift Prediction

Computational chemistry plays a vital role in complementing experimental NMR data, especially for complex and flexible molecules like this compound. Iterative force-field calculations have been employed to investigate the conformations and transition states of cycloalkanes, with their results being analyzed in conjunction with dynamic ¹H and ¹³C NMR spectra to deduce preferred molecular conformations researchgate.net. The development of improved force fields for molecular mechanics calculations has further enhanced the accuracy of these predictions researchgate.net.

Recent advancements include computational workflows such as CRENSO, which automates the generation of conformer ensembles and performs quantum mechanical calculations of ¹³C-NMR spectra for flexible cycloalkanes up to C₂₀H₄₀. This approach has demonstrated excellent agreement with experimental data, enabling the deduction of preferred conformations of large, non-rigid macrocycles under ambient conditions. Such theoretical NMR data can often be obtained efficiently, typically within a day of computation time on a standard workstation. nih.gov The high sensitivity of NMR to structural details makes it an ideal benchmark for evaluating how accurately theoretical models can describe conformer populations in solution nih.gov.

Furthermore, Density Functional Theory (DFT) calculations, particularly with dispersion corrections (e.g., B3LYP-D3), are utilized to improve the accuracy of computational strain energy predictions, although these require validation against high-precision calorimetric data . The CANDLE (Conformational Analysis from NMR and Density-Functional Prediction of Low-Energy Ensembles) approach represents another sophisticated computational strategy. It combines high-temperature CHARMM molecular dynamics simulations with energetic sorting, clustering, and subsequent DFT optimization to generate conformer ensembles and compute chemical shifts for direct comparison with experimental results nih.gov. The integration of Machine Learning (ML) models, such as Graph Neural Networks (GNNs), is also advancing NMR shift prediction, achieving mean absolute errors (MAEs) of 2.05 ppm for ¹³C shifts and 0.16 ppm for ¹H shifts, and these models can also account for solvent effects arxiv.org.

Vibrational Spectroscopy (IR, Raman) for Structural Insights

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable structural insights into this compound and its derivatives by probing their characteristic molecular vibrations. These methods are frequently used for the characterization of macrocyclic compounds and their complexes rsc.orglew.rod-nb.infoasianpubs.orgacs.orgresearchgate.netthermofisher.com.

IR spectroscopy can provide gas-phase spectra for this compound, offering fundamental vibrational data nist.gov. Variable-temperature IR spectroscopy is particularly useful for observing changes in absorption bands associated with thermal transitions and different molecular states, providing evidence for conformational changes or phase transitions researchgate.net. Raman spectroscopy, often complementary to IR, can be more sensitive to certain vibrational modes and has been used to identify tautomeric forms in related compounds lew.ro. Both IR and Raman spectroscopies have been employed in the characterization of charge-transfer complexes involving tetraazathis compound, helping to confirm their chemical structures and the mechanisms of interaction researchgate.net.

Inelastic Neutron Scattering (INS) is another powerful vibrational spectroscopy technique, particularly sensitive to the motions of hydrogen atoms. It offers a unique advantage in determining molecular conformation in the solid state without requiring diffraction data. This is achieved by comparing computed INS spectra for various isolated molecule conformations with experimental spectra, relying on the direct relationship between computed normal modes and INS intensity, especially for low-frequency vibrations researchgate.netresearchgate.net.

Correlation of Vibrational Modes with this compound Conformations

The correlation between specific vibrational modes and molecular conformations is a cornerstone of structural elucidation using vibrational spectroscopy. For this compound, the dependence of low-frequency vibrations on molecular conformation is a key principle utilized in techniques like Inelastic Neutron Scattering (INS) to determine solid-state molecular structure researchgate.net. Studies have directly compared calculated INS spectra for different conformations of this compound with observed experimental spectra to identify the conformation that best approximates the structure present in the crystal researchgate.netresearchgate.net.

High-resolution IR spectroscopy has further demonstrated that both the liquid and high-temperature solid forms of this compound are composed of multiple conformers, indicating the dynamic nature of its conformational landscape even in condensed phases umsl.edu. The ability to distinguish and correlate these vibrational signatures with specific conformational states underscores the utility of IR and Raman spectroscopy in understanding the intricate conformational preferences of this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive technique for determining the precise atomic arrangement and solid-state structure of this compound and its derivatives. It provides direct evidence of molecular geometry, bond lengths, bond angles, and intermolecular interactions within the crystal lattice researchgate.netd-nb.inforsc.orgoup.comlookchem.commdpi.compublish.csiro.auescholarship.orgresearchgate.netrsc.org.

For this compound, X-ray diffraction experiments have confirmed its lowest-energy state to be a rectangular diamond lattice conformation . The crystal structure of 1,3,8,10-tetraoxathis compound, determined by X-ray crystallography, also reveals a ring structure that resembles that of this compound, derived from the diamond lattice rsc.org. X-ray diffraction has also been used to investigate the high-temperature crystal phase of this compound, showing high molecular mobility and deformability, yet largely retaining positional, orientational, and conformational order researchgate.net.

X-ray crystallography is particularly crucial for studying host-guest interactions in supramolecular chemistry, especially when this compound derivatives act as ligands in coordination complexes. For instance, it has been employed to characterize Fe-Ni complexes containing cyclam (1,4,8,11-tetraazathis compound) ligands, revealing distinct coordination geometries that influence their properties . The technique is widely used to characterize cyclam derivatives and their crystal structures, providing fundamental structural data for these important macrocyclic ligands lookchem.comresearchgate.net. While experimental investigations on larger cycloalkanes are comparatively less common, X-ray structural determination of this compound exists, contributing to the understanding of macrocycle conformations mdpi.com.

Crystal Engineering of this compound Derivatives

Crystal engineering is a field dedicated to the design and synthesis of crystalline materials with desired properties by controlling their molecular arrangements in the solid state rsc.orgresearchoutreach.orgicoscdn.ro. For this compound derivatives, particularly those acting as ligands in coordination chemistry, crystal engineering principles are implicitly applied to direct the formation of specific solid-state architectures.

Crystal engineering strategies often involve modifying molecular flexibility, electrostatic potential, and local electron density to favor the formation of pseudo-polymorphic crystals with enhanced host features, which is relevant for applications such as selective molecular adsorption researchoutreach.org. This approach aims to understand the specific local structural features within adsorption sites that promote the selective binding of particular guest molecules researchoutreach.org. The detailed structural information provided by X-ray crystallography is fundamental to these crystal engineering efforts, allowing for the rational design and optimization of this compound-based materials with tailored solid-state properties.

Mass Spectrometry (MS) and Hyphenated Techniques for Molecular Characterization

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural information of compounds by measuring the mass-to-charge ratio (m/z) of ionized molecules and their fragments. For this compound and its derivatives, MS, especially when coupled with chromatographic separation techniques, provides crucial insights into their composition and purity.

Application in Characterization: Gas Chromatography-Mass Spectrometry (GC-MS) is a widely employed hyphenated technique effective for purity assessment and identification of this compound. wikipedia.org However, care must be taken to avoid thermal decomposition of the compound during GC-MS analysis. wikipedia.org this compound has been identified in various natural and processed samples using GC-MS, including biosurfactants produced by Pseudomonas aeruginosa strain S1RU2 nih.govnih.gov, the n-hexane fraction of marine seagrass Thalassodendron ciliatum researchgate.net, and in high-quality vinegars cenmed.com. Predicted GC-MS spectra for this compound show prominent peaks at m/z 55 and m/z 41. fishersci.casigmaaldrich.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem variant, LC-MS/MS, are highly sensitive and selective tools for identifying and quantifying metabolites and complex organic compounds, including this compound derivatives. ifremer.frcenmed.comuni.luinvivochem.cn These techniques are particularly valuable for analyzing samples directly, without requiring extensive derivatization steps. uni.lu

Fragmentation Patterns: In mass spectrometry, the molecular ion peak ([M]+) corresponds to the intact molecule, providing its molecular weight. For alkanes like this compound, molecular ion peaks may be present but often with low intensity. uni-freiburg.de Fragmentation patterns arise from the cleavage of bonds within the ionized molecule, yielding characteristic fragments. guidechem.comnih.gov For saturated hydrocarbons, fragmentation often results in a series of peaks differing by 14 mass units (corresponding to the loss of CH₂ groups). uni-freiburg.de This pattern is indicative of the alkane chain structure.

For this compound derivatives, particularly macrocyclic complexes, mass spectrometry is essential for confirming their stoichiometry and molecular weight. sigmaaldrich.comnih.govnih.govnih.gov For example, Electrospray Ionization Mass Spectrometry (ESI-MS) has been used to characterize nickel(II) complexes with this compound derivatives, such as 1,8-dithia-4,11-diazathis compound (dithiacyclam), confirming their calculated masses. Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI MS) has also been utilized for the structural characterization of cyclodextrin-oligocaprolactone (CDCL) derivatives, revealing peak series with a 114 Da peak-to-peak difference, corresponding to the 6-oxy-hexanoate constitutional unit.

Electronic Spectroscopy (UV-Vis) in Conjugated and Metal Complexes of this compound Derivatives

Electronic spectroscopy, specifically UV-Visible (UV-Vis) spectroscopy, is a technique that measures the absorption of light by a sample in the ultraviolet (200-400 nm) and visible (400-800 nm) regions of the electromagnetic spectrum. This technique is particularly useful for studying compounds containing chromophores (structural features that absorb light) and for characterizing metal complexes.

Conjugated Systems: While this compound itself, being a saturated alkane, does not exhibit significant absorption in the typical UV-Vis range (its absorption occurs in the vacuum UV region, below 200 nm), its derivatives that incorporate conjugated π-systems will show strong absorption features. The absorption of UV-Vis light promotes electrons from bonding or non-bonding orbitals to higher energy anti-bonding orbitals (e.g., π → π* transitions). A key principle in UV-Vis spectroscopy of conjugated systems is that as the extent of conjugation increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases. This results in a shift of the maximum absorbance wavelength (λmax) to longer wavelengths (a bathochromic shift). This phenomenon can even lead to absorption in the visible region, imparting color to the molecule.

Metal Complexes of this compound Derivatives: this compound derivatives, especially those forming macrocyclic ligands, are widely used in coordination chemistry to form complexes with transition metals. wikipedia.org UV-Vis spectroscopy is a fundamental tool for characterizing these metal complexes, providing information about their electronic structure, geometry, and oxidation states. nih.govnih.gov

For instance, electronic absorption spectra of metal(II) complexes with macrocyclic ligands derived from this compound can exhibit distinct patterns. sigmaaldrich.com In studies of cobalt(II) complexes formed with 5,7,12,14-tetramethyl-1,4,8,11-tetraaza-cyclotetradeca-4,7,11,14-tetraene (a 14-membered tetradentate macrocyclic ligand), electronic spectra showed characteristic bands in the UV-Vis region. Specifically, bands were observed at 9398–9890 cm⁻¹, 14992–15649 cm⁻¹, and 32362–32530 cm⁻¹, which are indicative of an octahedral geometry around the cobalt(II) center. nih.gov

Another example involves nickel(II) complexes of cyclam (1,4,8,11-tetraaza-cyclotetradecane) and its sulfur-substituted derivative, 1,8-dithia-4,11-diazathis compound (dithiacyclam). UV/Vis/NIR spectra for a Ni(cyclam) derivative in acetonitrile (B52724) showed absorption bands at 352, 552, 851, and a shoulder at 925 nm. For Ni(dithiacyclam)(H₂O)₂₂, bands were observed at 371, 591, 847 (shoulder), and 962 nm in water. These spectral features are crucial for understanding the electronic environment and coordination geometry of the metal center within these macrocyclic complexes.

Detailed Research Findings (Illustrative Data Table): While specific molar absorptivity data (ε values) for all listed compounds are not readily available in the provided snippets, the wavelengths of maximum absorption (λmax) and their implications for geometry are reported for some metal complexes.

Compound/Complex TypeSolventλmax (nm) / Wavenumber (cm⁻¹)Proposed GeometryReference
Co(II) complexes with 5,7,12,14-tetramethyl-1,4,8,11-tetraaza-cyclotetradeca-4,7,11,14-tetraeneNot specified9398–9890 cm⁻¹, 14992–15649 cm⁻¹, 32362–32530 cm⁻¹Octahedral nih.gov
Ni(cyclam) derivativeAcetonitrile (MeCN)352, 552, 851, 925 (shoulder)Not specified (complex dependent)
Ni(dithiacyclam)(H₂O)₂₂Water (H₂O)371, 591, 847 (shoulder), 962Not specified (complex dependent)

Derivative UV-Vis spectrophotometry is an advanced technique that can enhance spectral fingerprints by transforming zero-order spectra into first or higher derivatives. This process helps in resolving overlapping spectral interferences, reducing noise, and improving the differentiation between samples, which is particularly useful when analyzing complex mixtures or subtle electronic transitions.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are employed to solve the Schrödinger equation for a given molecular system, providing fundamental information about its electronic structure, energy, and properties. For a molecule like cyclotetradecane, these calculations are crucial for understanding the stability of its various conformations and its intrinsic electronic characteristics.

Ab initio and semi-empirical methods represent two major classes of quantum chemical calculations that differ in their level of theory and computational cost.

Ab initio methods derive their results from first principles without the use of experimental parameters, relying solely on fundamental physical constants. nih.gov Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) fall into this category. For this compound, ab initio calculations can provide highly accurate geometric parameters and relative energies for its conformers. However, due to their high computational demand, their application is often limited to smaller systems or for refining the energies of a limited number of conformers identified by less costly methods.

Semi-empirical methods , such as PM3 and AM1, are computationally less expensive because they incorporate parameters derived from experimental data to simplify calculations. This allows for the rapid exploration of the conformational space of larger molecules like this compound. While less accurate than ab initio methods, they are effective for initial conformational searches to identify a pool of low-energy structures that can then be subjected to higher-level theoretical analysis. researchgate.net

Method TypeBasis of CalculationRelative CostTypical Application for this compound
Ab Initio First principles, no experimental dataHighAccurate energy and geometry refinement of key conformers
Semi-Empirical Uses pre-determined experimental parametersLowInitial, broad conformational searching

Density Functional Theory (DFT) has become one of the most popular methods in computational chemistry due to its favorable balance of accuracy and computational cost. rsdjournal.orgrsc.org DFT calculates the electronic energy based on the molecule's electron density rather than the complex many-electron wavefunction. rsdjournal.org For this compound, DFT is widely applicable for:

Conformational Analysis: Determining the geometries and relative stabilities of different ring conformations.

Thermodynamic Properties: Calculating thermodynamic parameters such as enthalpy of formation. nist.gov

Electronic Properties: Predicting properties like ionization potential, electron affinity, and the energies of molecular orbitals.

Spectroscopic Parameters: Predicting NMR chemical shifts and vibrational frequencies to aid in the interpretation of experimental spectra.

DFT calculations, often combined with dispersion corrections, are essential for accurately describing the non-covalent interactions that influence the conformational preferences of large cycloalkanes. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the molecule's dynamic behavior. mdpi.com For this compound, MD simulations are invaluable for:

Exploring Conformational Landscapes: Simulating the transitions between different stable conformations and mapping the pathways of these changes.

Understanding Flexibility: Quantifying the flexibility of the fourteen-membered ring and how it behaves at different temperatures.

Simulating Condensed Phases: Modeling the behavior of this compound in liquid or solid states to understand its packing and intermolecular interactions.

Simulations typically employ a force field, which is a set of parameters that defines the potential energy of the system. Force fields for hydrocarbons are well-developed, allowing for realistic simulations of this compound's dynamics. arxiv.org The simulations can track the trajectories of all atoms over time, providing insights that are not accessible through static calculations. rsc.org

Conformational Searching Algorithms

The flexibility of the fourteen-membered ring of this compound gives rise to a large number of possible conformations. Identifying the lowest-energy (most stable) conformers is a critical task in theoretical chemistry, as these structures dominate the molecule's properties. wustl.edu Conformational searching algorithms are computational procedures designed to explore the potential energy surface and locate these stable minima. nih.gov

Commonly used algorithms include:

Systematic Search: This method involves systematically rotating all rotatable bonds by a certain increment. While thorough, it becomes computationally prohibitive for a molecule with as many degrees of freedom as this compound.

Stochastic (Monte Carlo) Search: This approach involves making random changes to the molecular geometry and accepting or rejecting the new conformation based on its energy. It is more efficient than a systematic search for large molecules.

Low-Mode Search (LMOD): This method is particularly effective for cyclic molecules. wustl.edu It involves deforming the molecule along its low-frequency vibrational modes (the "softest" modes of movement) to efficiently cross energy barriers and find new minima. wustl.edu This approach avoids getting trapped in local energy wells and is highly efficient for exploring the conformational space of cycloalkanes. wustl.edu

AlgorithmSearch StrategyEfficiency for this compound
Systematic Incremental rotation of all bondsLow (computationally too expensive)
Stochastic Random geometric changesMedium
Low-Mode Search Deformation along low-frequency vibrationsHigh (efficient for rings)

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which is crucial for interpreting experimental data and identifying specific conformers. nih.govnih.gov After identifying stable conformers using search algorithms and optimizing their geometries with methods like DFT, their spectra can be calculated.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and spin-spin coupling constants are highly sensitive to the local electronic environment and the three-dimensional structure of the molecule. By calculating these parameters for each low-energy conformer, a weighted average spectrum can be computed based on the predicted population of each conformer (using the Boltzmann distribution). This calculated spectrum can then be compared directly with experimental results to validate the predicted conformational ensemble.

Vibrational Spectroscopy: Infrared (IR) and Raman spectra are determined by the vibrational modes of the molecule. Quantum chemical calculations can predict the frequencies and intensities of these vibrations. Each conformer of this compound has a unique calculated vibrational spectrum, providing another avenue for experimental identification.

Reaction Mechanism Studies through Computational Approaches

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. scielo.brrsc.org For this compound, theoretical methods can be used to study potential reactions such as combustion, pyrolysis, or functionalization. These studies involve mapping the potential energy surface that connects reactants to products. escholarship.org

The typical computational approach to studying a reaction mechanism includes:

Locating Stationary Points: Identifying the equilibrium structures of reactants, products, intermediates, and, crucially, the transition states that connect them.

Calculating Activation Energies: Determining the energy barrier (activation energy) of the reaction by calculating the energy difference between the reactants and the transition state. This provides insight into the reaction kinetics and feasibility. chemrxiv.org

Tracing Reaction Pathways: Using methods like the Intrinsic Reaction Coordinate (IRC) to confirm that a calculated transition state correctly connects the desired reactants and products.

By applying these computational techniques, researchers can investigate the step-by-step process of a chemical transformation, predict product distributions, and understand the factors that control reactivity without needing to perform the experiment directly. nih.govnih.gov

Coordination Chemistry of Cyclotetradecane Derived Ligands

Design and Synthesis of Macrocyclic Ligands (e.g., Cyclam)

The synthesis of macrocyclic ligands, such as cyclam (1,4,8,11-tetraazacyclotetradecane), often involves multi-step processes that leverage the this compound framework. Cyclam itself is a prominent example, being a 14-membered tetraaza macrocycle. ontosight.ai

Early syntheses of cyclam involved the reaction of 1,3-dibromopropane (B121459) with 1,3-bis(2′-aminoethylamino)propane in the presence of caustic potash. royalsocietypublishing.orgresearchgate.net Modifications to this procedure have been developed to improve yield and simplify purification. cdnsciencepub.com Another common approach involves the condensation reaction of ethylenediamine (B42938) and 1,3-dibromopropane, followed by reduction. ontosight.ai

The Richman-Atkins cyclization is a notable method for synthesizing macrocyclic polyamines, including cyclam derivatives. This method typically involves the reaction of p-tolylsulfonamide with sodium ethanol, followed by recrystallization to obtain bissulfonamide sodium. royalsocietypublishing.org This sulfonate-based synthesis can circumvent the need for ultra-dilute conditions often required in other macrocycle syntheses, demonstrating its broad applicability. royalsocietypublishing.org

Further functionalization of cyclam can lead to more complex macrocyclic ligands. For instance, reacting cyclam with toluene-p-sulfonylazetidine can append 3-toluene-p-sulfonylaminopropane units to the nitrogen atoms, which can then serve as precursors for new tricyclic macrocyclic ligands under Richman-Atkins conditions. psu.edu Similarly, derivatives with pendant arms, such as those containing nitroimidazole or carboxymethyl groups, can be synthesized by modifying the cyclam ring, often involving protecting groups like tert-butoxycarbonyl (Boc) to control regioselectivity. researchgate.netsnmjournals.orgrsc.org

Formation and Characterization of Metal Complexes

Cyclam and its derivatives act as tetradentate ligands, capable of binding to a central metal ion through all four of their nitrogen atoms. ontosight.ai This property makes them highly valuable in coordination chemistry for creating stable metal complexes. ontosight.ai

Macrocyclic ligands derived from this compound show a strong affinity for transition metal cations. tandfonline.com The formation of these complexes is often driven by the macrocyclic effect, leading to high thermodynamic stability and kinetic inertness.

Nickel(II) Complexes: Ni(II) complexes with cyclam derivatives are well-studied. For instance, the reaction of P2S2 macrocycles (containing phosphorus and sulfur donor atoms) with Ni(II) salts of non-coordinating anions typically favors the formation of tetracoordinate Ni(II) complexes with square-planar geometry. However, with strongly coordinating anions (e.g., halides, cyanide, thiocyanate), pentacoordinate Ni(II) complexes can be obtained. acs.org

Copper(II) Complexes: Cu(II) complexes with cyclam are common. For example, the synthesis of a new macrocycle, 1,4,8,11-tetraazathis compound-2,3-dione (B14426066) ([exoO2]cyclam), and its complexation with copper(II) salts has been reported. rsc.org

Cobalt(II/III) Complexes: Cobalt complexes of cyclam are significant, particularly in studies related to dioxygen binding. tandfonline.com For instance, [Co(cyclam)]2+ grafted onto silica (B1680970) gels has shown good affinity for dioxygen. tandfonline.com The formation of trans-[Co(HL)] complexes can occur after prolonged heating of a Co(II) solution with the ligand under an inert atmosphere before oxidation, suggesting the insertion of the Co(II) ion into the plane of the nitrogen atoms of cyclam. researchgate.net

Iron(II) Complexes: Macrocyclic complexes of Fe(II) have been synthesized and characterized. researchgate.net

Zinc(II) Complexes: New dinuclear zinc(II) octaaza macrocyclic complexes, such as those with 1,4,8,11-tetrakis(2-pyridylmethyl)-1,4,8,11-tetraazathis compound (tpmc), have been synthesized and characterized. researchgate.net

Many of these complexes are characterized using elemental analysis, molar conductance measurements, magnetic susceptibility measurements, mass spectrometry, NMR, IR, electronic, and EPR spectral studies. researchgate.netresearchgate.net

The coordination geometry of cyclam metal complexes is influenced by the 14-membered macrocyclic ring and the four nitrogen donor atoms. These ligands typically adopt a square-planar or distorted octahedral geometry around the metal center, depending on the metal ion, its oxidation state, and the presence of additional axial ligands. acs.orgresearchgate.net

For example, studies on macrocyclic Schiff base ligands (which can be derived from this compound precursors) and their transition metal complexes have assigned square planar geometry for Ni(II) complexes and tetragonal geometry for Cu(II) complexes. researchgate.net Distorted octahedral geometry has been observed for ruthenium(III) complexes with 1,4,8,11-tetraazathis compound (B1669387). researchgate.net

Stereoisomerism is a crucial aspect of cyclam coordination chemistry. The four chiral nitrogen centers within the coordinated cyclam ring can lead to various isomeric configurations. Additionally, the cis- or trans-configurations of any amine substituents and a form of geometrical isomerism arising from the relationship between the chiral coordinated cyclam configuration and the orientation of substituents further contribute to the complexity of stereoisomerism. researchgate.net X-ray crystallographic structure determinations are critical for understanding the precise configurations present in these complexes. researchgate.net

Redox Properties and Electrochemistry of Metal-Macrocycle Systems

The electrochemical behavior of metal-macrocycle systems derived from this compound is an important area of study, as the macrocyclic ligand can significantly influence the redox potentials of the coordinated metal ion. The rigid framework of the macrocycle can stabilize certain oxidation states and control electron transfer processes.

While specific data tables on redox potentials for this compound-derived ligands were not extensively detailed in the provided search results, the general principle is that the macrocyclic environment, particularly the donor atom set and the rigidity of the ring, plays a critical role in tuning the redox properties of the encapsulated metal ion. For example, the ability of cyclam to form stable complexes with metal ions, particularly radiometals, has led to its exploration in nuclear medicine, where controlled redox behavior is often desired for imaging or therapeutic applications. ontosight.aisnmjournals.org

Ligand Design Principles for Specific Metal Ion Selectivity

The design of this compound-derived ligands for specific metal ion selectivity is a key aspect of macrocyclic chemistry. The macrocycle's cavity size, the nature and number of donor atoms, and the presence of pendant arms or functional groups all contribute to its selectivity. bhu.ac.in

Key Design Principles:

Cavity Size: The size of the macrocyclic cavity is critical. A good fit between the metal ion's ionic radius and the ligand's cavity size often leads to enhanced stability and selectivity.

Donor Atom Identity: Varying the combination of donor atoms (e.g., nitrogen, oxygen, sulfur, phosphorus) within the macrocyclic ring allows for tailoring the ligand's affinity for specific metal ions. For instance, polyaza macrocycles like cyclam show strong affinity for transition metals. ontosight.aitandfonline.com

Pendant Arms and Functionalization: Attaching pendant arms with additional donor atoms or functional groups to the macrocyclic backbone can significantly modify the coordination environment and introduce new binding sites, thereby enhancing selectivity or enabling specific applications. For example, N-functionalization of cyclam derivatives can fine-tune their coordinating properties and enhance selectivity towards a given guest. researchgate.nettandfonline.com This can involve introducing groups that provide additional coordination sites or alter the electronic properties of the ligand. psu.edusnmjournals.orgrsc.orgtandfonline.com

Ring Rigidity and Conformation: The rigidity and conformational flexibility of the macrocycle influence how it wraps around a metal ion. A more rigid macrocycle can impose a specific geometry, leading to higher selectivity for metal ions that prefer that geometry.

Template Effects: Metal ions themselves can act as templates during the synthesis of macrocycles, guiding the cyclization reaction to form a ligand with a cavity size and donor atom arrangement complementary to the metal ion. bhu.ac.in Anion template effects have also been observed, where the presence of an anion can guide the formation of metal-free macrocycles. bhu.ac.in

By systematically varying these design parameters, researchers can synthesize this compound-derived ligands that exhibit high selectivity for particular metal ions, which is crucial for applications ranging from metal ion sensing and separation to catalysis and radiopharmaceutical development. ontosight.aitandfonline.combhu.ac.in

Applications in Supramolecular Chemistry

Host-Guest Chemistry and Inclusion Complex Formation

Derivatives of cyclotetradecane, particularly tetraaza-macrocycles, play a significant role in host-guest chemistry. These macrocycles can act as hosts, forming inclusion complexes with various guest molecules through specific non-covalent interactions. For instance, 1,4,8,11-tetraaza-cyclotetradecane ( researchgate.netaneN4 or cyclam) and its derivatives are widely employed as ligands in coordination chemistry to investigate host-guest interactions. researchgate.net

The study of these interactions often involves techniques such as X-ray crystallography and UV-Vis spectroscopy to elucidate the binding geometries and affinities. The macrocyclic effect, which results from a combination of enthalpic and entropic factors, contributes to the strong binding affinity of cyclam-based compounds for a variety of cations. researchgate.net

Molecular Recognition Phenomena

Molecular recognition, a cornerstone of supramolecular chemistry, involves the specific binding of a host molecule to a guest molecule. This compound derivatives, especially azamacrocycles, are instrumental in achieving selective molecular recognition. These compounds exhibit high affinity for the complexation of a wide range of transition metals and other guest species. researchgate.net

The design of this compound-based receptors allows for the selective binding of specific ions or neutral molecules. For example, metal complexes of azamacrocycles have been utilized for molecular recognition, particularly for biological systems, by employing additional reversibly coordinated ligands. researchgate.net This selectivity is crucial for applications requiring precise identification and binding of target analytes.

Encapsulation and Release Mechanisms (Excluding Drug Delivery)

While often discussed in the context of drug delivery, the encapsulation and release of various non-drug substances represent a significant application area for supramolecular systems, including those based on this compound frameworks. Encapsulation strategies protect active ingredients from external degradation factors and enable controlled release kinetics. nih.govmdpi.com

Though specific examples of this compound encapsulating non-drug molecules are less frequently highlighted in general overviews compared to cyclodextrins, the principles apply. Supramolecular systems can act as molecular containers or frameworks that encapsulate substances. The release mechanisms can involve diffusion of the encapsulated compound or degradation of the host material. nih.govmdpi.comresearchgate.netscielo.org.mx For instance, the incorporation of hydrophobic entities within macrocyclic structures can influence their release behavior. scielo.org.mx

Molecular Self-Assembly and Nanostructures

The this compound framework can be a component in molecular self-assembly processes, leading to the formation of ordered nanostructures. Self-assembly is a process where molecules spontaneously form organized aggregates through weak, reversible non-covalent interactions. alfachemic.com

Metallosupramolecular networks, which can incorporate macrocyclic ligands, are examples of structures formed by molecular self-assembly. These networks can exhibit various functions depending on their pore shape, size, and chemical environments. snu.ac.kr The design of such frameworks can involve building blocks like this compound derivatives to achieve specific supramolecular functions and generate intricate architectures. scispace.comehu.esresearchgate.net Research explores different organic approaches to create nanomaterials with highly ordered, one- or two-dimensional molecular morphologies using precisely defined molecular building blocks. meijerlab.nl

Development of Molecular Switches and Machines

This compound derivatives, particularly their metal complexes, are explored in the development of molecular switches and machines. Molecular switches are molecules that can be reversibly switched between different states by external stimuli (e.g., pH, light, redox changes). Molecular machines are systems capable of performing mechanical work at the molecular level. researchgate.netresearchgate.netcore.ac.uk

Transition metal complexes of azamacrocycles, including those based on the this compound ring, are promising candidates for molecular machines and switches. researchgate.netmdpi.com For example, mechanically interlocked molecules, which are of interest for their unique chemical and electronic properties, can be designed to function as nanoswitches. acs.orgacs.org The ability of these complexes to undergo changes in their electronic or structural properties upon external input makes them appealing for such advanced applications.

Sensing Applications (Excluding Biosensors/Clinical Diagnostics)

The specific recognition capabilities of this compound derivatives make them suitable for various sensing applications beyond the biological and clinical domains. These applications typically involve the detection of specific chemical analytes in environmental or industrial settings. mdpi.com

Metallosupramolecular networks incorporating macrocyclic ligands can function as sensors. Their specificity is influenced by the pore shape, size, and chemical environments within their voids or channels, allowing for guest binding and sensing. snu.ac.kr Cyclam-based compounds have found uses in chemical sensing, contributing to the development of small-molecule fluorescent probes for detecting specific analytes. researchgate.net Examples of non-biological sensing include ion sensing or the detection of neutral molecules. snu.ac.kr

Role of this compound Frameworks in Supramolecular Design

The this compound framework serves as a versatile and robust scaffold in supramolecular design. Its 14-membered ring provides a stable and predictable platform for the attachment of functional groups, enabling the creation of diverse macrocyclic ligands and receptors. The ability to systematically modify the this compound ring, for example, by introducing nitrogen atoms to form tetraaza-macrocycles, allows for fine-tuning of its binding properties and interaction specificities. psu.ac.th

The conformational analysis of this compound itself serves as a model for understanding the dynamics and stability of larger cyclic structures, which is critical for designing more complex supramolecular architectures. This fundamental understanding, combined with the synthetic accessibility of its derivatives, positions the this compound framework as a key building block for developing advanced supramolecular materials and systems with tailored functions. meijerlab.nl

Catalytic Applications of Cyclotetradecane Systems

Metal-Macrocycle Complexes as Catalysts

Macrocyclic ligands derived from cyclotetradecane, most notably cyclam (1,4,8,11-tetraazathis compound), are known for their strong binding affinity to a wide range of transition metal cations. These metal-macrocycle complexes are extensively studied due to the enhanced stabilities and unique properties imparted by the cyclic ligand structure researchgate.netrsc.org. The versatility of these complexes stems from their ability to coordinate with various metals, including copper (Cu), zinc (Zn), nickel (Ni), chromium (Cr), technetium (Tc), and ruthenium (Ru), making them suitable for diverse catalytic transformations researchgate.netwikipedia.orgmjcce.org.mk.

Homogeneous and Heterogeneous Catalysis

Catalytic processes are broadly categorized into homogeneous and heterogeneous catalysis based on the phase relationship between the catalyst and the reactants wikipedia.orgsavemyexams.com. In homogeneous catalysis, the catalyst and reactants exist in the same phase, typically liquid, while in heterogeneous catalysis, they are in different phases, often involving a solid catalyst and liquid or gaseous reactants wikipedia.orguclouvain.be. The fundamental principles of molecular chemistry, often applied in homogeneous catalysis, can be effectively transferred to design and rationalize heterogeneous catalytic systems acs.org.

This compound-derived macrocyclic complexes demonstrate utility in both catalytic environments:

Homogeneous Catalysis : Many metal-macrocycle complexes, when dissolved in the reaction medium, can function as homogeneous catalysts. For instance, nickel (Ni) complexes, including Ni(cyclam), have been investigated for the catalytic reduction of carbon dioxide (CO₂) rsc.org.

Heterogeneous Catalysis : These complexes can also be integrated into heterogeneous systems. A notable example is the Ni(II) mixed ligand complex incorporating cyclam and thiocyanate, which has been synthesized and used to modify graphite (B72142) electrodes for the catalytic oxidation of phenolic compounds aloki.hu. Furthermore, a polynitrogen-containing nonconjugated crosslinked polymer, poly(1,4,8,11-cyclotetradecane [2,2-bipyridine]-5,5-dicarboxamine (PNH), can form a polymeric metal complex with Fe(III) (PNH-Fe(III)). This composite material has been employed for pollutant removal, showcasing a heterogeneous catalytic application where the this compound-containing polymer acts as a support or component of the catalytic system mdpi.com.

Oxygen Reduction Reactions (ORR) and Related Redox Catalysis

The Oxygen Reduction Reaction (ORR) is a critical electrochemical process fundamental to various energy conversion technologies, including fuel cells and metal-air batteries mdpi.comnih.govrsc.org. ORR can proceed via two main pathways: a two-electron pathway producing hydrogen peroxide (H₂O₂) or a four-electron pathway yielding water (H₂O) mdpi.comnih.gov. Metal-macrocycle complexes are particularly relevant in this area due to their tunable redox properties.

Specific applications and research findings include:

Metal-O₂ Complexes : N-tetramethylated cyclam ligands have been instrumental in the development of metal-O₂ complexes, which are crucial intermediates in ORR mechanisms wikipedia.org.

Catalytic Oxidation : The Ni(II)-cyclam-thiocyanate mixed ligand complex, when used as a modified electrode, facilitates the catalytic oxidation of phenolic compounds, demonstrating its role in redox catalysis aloki.hu.

CO₂ Reduction : Beyond ORR, metal complexes of aza macrocycles, such as Ni(cyclam), have been thoroughly investigated for the electrochemical and light-driven reduction of CO₂. These studies aim to identify nickel carbonyl species during the CO₂ reduction process, highlighting the potential of this compound-derived macrocycles in environmental catalysis rsc.org.

Table 1: Key Metal-Macrocycle Complexes and Their Catalytic Applications

Complex TypeMetalApplicationCatalysis TypeReference
Ni(II)-cyclam-thiocyanate mixed ligand complexNiCatalytic oxidation of phenolic compoundsHeterogeneous aloki.hu
Ni(cyclam)NiCO₂ reductionHomogeneous rsc.org
Poly(1,4,8,11-cyclotetradecane [2,2-bipyridine]-5,5-dicarboxamine)-Fe(III)FePollutant removalHeterogeneous mdpi.com
Metal-O₂ complexes with N-tetramethylated cyclam ligandsVariousOxygen Reduction Reactions (ORR)Homogeneous wikipedia.org

Table 2: Oxygen Reduction Reaction (ORR) Pathways

PathwayProductsElectron TransferSignificance
Two-electronHydrogen Peroxide (H₂O₂)2e⁻Green approach for H₂O₂ production
Four-electronWater (H₂O)4e⁻Ideal for fuel cells and metal-air batteries

Other Catalytic Transformations (e.g., Polymerization, Oxidation, Reduction)

Beyond ORR and CO₂ reduction, this compound systems, particularly through their polymeric derivatives, contribute to other catalytic transformations:

Polymerization : While this compound itself is not typically a catalyst for polymerization, polymers containing this compound units can be utilized in catalytic systems. For instance, poly(1,4,8,11-cyclotetradecane [2,2-bipyridine]-5,5-dicarboxamine (PNH) forms a polymeric metal complex with Fe(III), which has been employed for pollutant removal. This demonstrates the potential of this compound-containing polymeric materials as components in functional catalysts mdpi.com.

Oxidation : The Ni(II)-cyclam-thiocyanate complex effectively catalyzes the oxidation of phenolic compounds, highlighting its utility in oxidative transformations aloki.hu.

Reduction : As previously mentioned, Ni(cyclam) complexes are active in the reduction of carbon dioxide rsc.org.

Enantioselective Catalysis utilizing Chiral this compound Derivatives

Enantioselective catalysis is a crucial field in synthetic chemistry focused on producing a single enantiomer of a chiral compound from an achiral or racemic precursor nih.gov. The feasibility of enantioselective catalysis utilizing this compound derivatives has been recognized core.ac.uk. This area relies on the design and application of chiral ligands that can induce asymmetry in a chemical reaction.

Design of Chiral Ligands for Asymmetric Induction

The design of chiral ligands is paramount in asymmetric catalysis. These ligands create a specific chiral environment around the metal center, which then influences the reaction pathway to preferentially form one enantiomer over another diva-portal.orgwikipedia.orgmdpi.com. While general principles of chiral ligand design involve varying electronic and steric properties, and incorporating chiral centers from the chiral pool, specific examples of chiral this compound derivatives as direct ligands for asymmetric induction are an area of ongoing research and potential core.ac.ukdiva-portal.orgwikipedia.org. The broader field of chiral metal-organic frameworks (MOFs) also explores the use of homochiral ligands for heterogeneous asymmetric catalysis researchgate.net.

Mechanistic Aspects of Chiral Catalysis

The mechanistic understanding of chiral catalysis is essential for optimizing enantioselectivity. Asymmetric induction occurs when a chiral feature in the catalyst, substrate, or reagent influences the preferential formation of one enantiomer or diastereoisomer wikipedia.org. In chiral catalysis, the ligand's chirality dictates the geometry of the transition state, lowering the activation energy for the formation of the desired enantiomer wikipedia.org. The precise chiral environment provided by the ligand guides the reactants into a specific orientation, leading to stereoselective product formation nih.govmdpi.com. Advanced theoretical studies, such as those using density functional theory, are employed to elucidate these complex mechanisms and guide the development of more efficient chiral catalysts nih.gov.

Cyclotetradecane in Advanced Materials Science

Incorporation into Polymeric Materials

The incorporation of cyclic molecules into polymers is a common strategy to create materials with novel properties. However, there is limited research specifically detailing the integration of the simple hydrocarbon cyclotetradecane into polymeric structures. Its chemically inert nature, lacking functional groups for polymerization or grafting, makes it a non-traditional candidate for creating functional polymeric materials.

Polymer functionalization is a key process for tailoring material performance. This often involves using cyclic molecules that possess reactive sites, such as the numerous hydroxyl groups found in cyclodextrins, which can be derivatized to form monomers or crosslinked into networks. mdpi.comnih.gov These functionalized polymers find use in a wide array of applications, from drug delivery to environmental remediation. researchgate.netrsc.org

In contrast, this compound is a saturated alkane, characterized by non-polar C-C and C-H bonds, making it largely unreactive and unsuitable for direct functionalization onto a polymer backbone without significant chemical modification. wikipedia.org While functionalized derivatives of this compound, such as 1,4,8,11-tetraazathis compound (B1669387) (cyclam), can self-assemble into complex networks, this behavior is due to the added functional groups, not the hydrocarbon ring itself. rsc.org

This compound-based Scaffolds for Novel Material Architectures

In materials science, a scaffold acts as a template or support structure, often with high porosity, to create new materials or for applications like tissue engineering. These scaffolds are typically fabricated from robust materials such as biodegradable polymers or ceramics that provide mechanical stability and, in some cases, biocompatibility.

There is no significant body of research on the use of this compound as a primary component for fabricating material scaffolds. Its properties as a low-melting-point, waxy solid make it structurally unsuitable for creating the stable, porous architectures required for most scaffold applications. nih.gov The development of advanced scaffolds often relies on materials with specific chemical functionalities, such as cyclodextrin-based polymers, which can be cross-linked to form hydrogel networks or other complex structures. mdpi.comnih.gov

Potential in Smart Materials and Responsive Systems

Smart materials, or responsive systems, are designed to change their properties in response to external stimuli such as temperature, pH, light, or electric fields. e3s-conferences.org The development of these materials often involves molecules that can undergo reversible changes, such as the host-guest interactions of cyclodextrins, where complexes can form and dissociate based on environmental triggers. rsc.orgresearchgate.net

This compound's simple, non-polar, and chemically inert structure does not lend itself to creating stimuli-responsive materials. It lacks the necessary functional groups or complex structural features that would allow it to participate in the dynamic and reversible interactions that underpin the functionality of smart materials. Research in this area is focused on more complex molecular systems, such as supramolecular pseudo-polyrotaxane hydrogels, which can exhibit gel-sol transitions in response to specific stimuli. rsc.org

Data Tables

Table 1: Physical and Chemical Properties of this compound This table summarizes the key physical and chemical properties of the compound this compound.

PropertyValueSource
Chemical Formula C₁₄H₂₈ wikipedia.orgnist.gov
Molar Mass 196.37 g/mol nih.gov
Appearance Solid nih.gov
Melting Point 54–56.2 °C (327–329 K) nih.govwikipedia.org
Boiling Point ~280.9 °C @ 760 mmHg thegoodscentscompany.comichemical.com
Density ~0.79 g/cm³ wikipedia.orgichemical.com
CAS Number 295-17-0 nist.gov

Future Directions and Emerging Research Avenues

Advanced Computational Design of Cyclotetradecane-based Systems

The rational design of complex molecular architectures is increasingly driven by computational methods, and this compound-based systems are no exception. Advanced computational design integrates high-end technologies like machine learning, performance analysis, and multi-criteria optimization to explore molecular morphology and predict physicochemical properties. unimelb.edu.aunih.gov These approaches are pivotal in bridging the gap between theoretical models and their physical materialization. unimelb.edu.au

Future research will likely leverage computational strategies to gain deeper insights into the conformational adaptability of this compound macrocycles. nih.govresearchgate.net By simulating how these molecules behave in different environments, scientists can predict properties essential for therapeutic efficacy, such as cell permeability. nih.govresearchgate.net For instance, computational models can help understand how this compound derivatives might internally shield polar functional groups to improve passage through biological membranes. nih.govresearchgate.net The integration of artificial intelligence and deep learning models is expected to accelerate the design of novel this compound scaffolds by identifying complex structure-activity relationships and generating new structures with enhanced pharmacological properties. nih.gov This interdisciplinary approach, combining computer science, architecture, engineering, and mathematics, aims to develop advanced computational tools for the early design phases of new materials and systems. tuwien.ac.attuwien.ac.at

Table 1: Computational Approaches in Macrocycle Design

Computational Technique Application in this compound Research Potential Outcome
Molecular Dynamics (MD) Simulating conformational ensembles and flexibility. nih.gov Prediction of 3D structure and binding affinity.
Machine Learning (ML) Identifying structure-property relationships from large datasets. nih.goviaac.net Accelerated discovery of novel derivatives with desired properties.
Quantum Mechanics (QM) Calculating electronic structure and reactivity. researchgate.net Understanding reaction mechanisms and designing catalysts.

Exploration of Novel this compound Derivatives and Their Reactivity

The exploration of new this compound derivatives is a key frontier for expanding their functional applications. Research is focused on synthesizing novel compounds by introducing various functional groups and heteroatoms into the this compound ring. The increased flexibility of the 14-membered ring, as compared to smaller macrocycles, allows for a diverse range of conformations, which can be exploited in the design of new molecules. nih.gov

The synthesis of derivatives such as alkoxymethyl-diheterocycloalkanes has shown potent inhibitory effects on metabolic enzymes, suggesting a potential therapeutic application for similarly modified cyclotetradecanes. researchgate.net The reactivity of the α,β-unsaturated keto function in certain macrocyclic derivatives is responsible for their antimicrobial activity, a principle that can be applied to new this compound-based structures. primescholars.com Future work will likely involve the synthesis and characterization of a wide array of derivatives to investigate their biological activities, including as anticancer, antibacterial, and antimicrobial agents. primescholars.comorientjchem.org The development of versatile, high-yield synthetic methods will be crucial for accessing these novel compounds. orientjchem.org

Table 2: Examples of Potential this compound Derivatives and Their Studied Analogs

Derivative Class Analogous Compound Studied Potential Application/Reactivity Reference
Peptide Analogs Cyclic Glypromate Analog Probing bioactive conformations for neurotherapeutics. nih.gov
Alkoxymethyl Derivatives Alkoxymethyl diheterocycloalkanes Inhibition of enzymes like carbonic anhydrase and acetylcholinesterase. researchgate.net
Chalcone Derivatives Substituted chalcones Antimicrobial and cytotoxic activity. primescholars.com

Interdisciplinary Research with this compound Macrocycles

The unique properties of macrocycles, including this compound, position them at the intersection of various scientific disciplines. Supramolecular chemistry, which studies complex systems held together by non-covalent forces, has become a burgeoning interdisciplinary field integrating materials science, pharmaceutical science, life science, and modern chemistry. royalsocietypublishing.orgmdpi.com Macrocyclic compounds are central to this field due to their ability to form specific structures through complexation with diverse guest molecules. royalsocietypublishing.org

Peptide-based macrocycles have shown significant promise in multidisciplinary research, from developing potent antibiotics to creating functional biomaterials. researchgate.net The distinctive cavity structure of macrocyclic polyamines makes them attractive to chemists, biologists, and materials scientists for applications in industrial production, clinical diagnostics, and environmental protection. royalsocietypublishing.org Future research on this compound will increasingly involve interdisciplinary collaboration between chemists, engineers, and environmental scientists to address complex challenges at the nexus of science and sustainability. ijnc.ir This collaborative approach is expected to lead to innovations in areas such as drug delivery, nanotechnology, and biomimetic materials. mdpi.com

Development of Sustainable Synthetic Routes

The principles of green chemistry are becoming increasingly important in the synthesis of all chemical compounds, including this compound. The goal is to develop more sustainable and efficient synthetic methods that minimize waste, reduce the use of hazardous substances, and conserve energy and resources. chemistryjournals.net This involves a paradigm shift toward green-by-design approaches in chemical manufacturing. seqens.com

Strategies for developing greener synthetic routes for macrocycles include the use of alternative solvents like water and ionic liquids, biocatalysis, microwave-assisted synthesis, and flow chemistry. chemistryjournals.net These methods can lead to faster, more efficient processes under milder conditions. ijnc.ir A key metric for assessing sustainability is the Process Mass Intensity (PMI), which quantifies the total mass of materials used to produce a certain mass of product. seqens.com Future research will focus on designing synthetic pathways that improve atom economy, reduce the number of reaction steps, and utilize renewable feedstocks. seqens.comnumberanalytics.com The integration of catalysis, including homogeneous, heterogeneous, and biocatalytic systems, will be at the forefront of creating sustainable synthetic routes for this compound and its derivatives. ijnc.ir

Table 3: Principles of Green Chemistry in this compound Synthesis

Green Chemistry Principle Application Reference
Waste Prevention Designing syntheses to minimize byproducts. chemistryjournals.net
Atom Economy Maximizing the incorporation of all materials used in the process into the final product. seqens.com
Safer Solvents and Auxiliaries Using environmentally benign solvents and reducing the use of auxiliary substances. chemistryjournals.net
Energy Efficiency Employing methods like microwave or ultrasound irradiation to reduce energy consumption. ijnc.ir
Use of Renewable Feedstocks Sourcing starting materials from renewable biological sources. numberanalytics.com

Expanding Catalytic and Supramolecular Applications

The unique, pre-organized cavity of this compound and its derivatives makes them excellent candidates for applications in supramolecular chemistry and catalysis. royalsocietypublishing.org Supramolecular catalysis utilizes non-covalent interactions to create highly controlled reaction environments, leading to enhanced reaction rates and selectivity. numberanalytics.com

Macrocycles can act as hosts in host-guest chemistry, encapsulating smaller molecules to alter their reactivity or protect them from the surrounding environment. nih.gov By functionalizing the interior of a macrocyclic cavity, it is possible to create nanoreactors that mimic the behavior of enzymes, leading to improved catalytic activity and selectivity. nih.gov For example, cyclodextrins, which are also macrocyclic compounds, are widely used as catalysts in oxidation reactions and as phase transfer catalysts. mdpi.com Macrocyclic polyamines have also found use as biomimetic enzyme catalysts. royalsocietypublishing.org The future of this compound research in this area will involve designing and synthesizing novel host-guest systems and supramolecular catalysts for a wide range of chemical transformations, with potential applications in fine chemical production, pharmaceuticals, and new energy technologies. mdpi.comnumberanalytics.com

Q & A

Q. What experimental techniques are recommended for determining the thermodynamic stability of cyclotetradecane?

this compound's thermodynamic stability can be assessed using calorimetric methods such as heat of combustion or hydrogenation measurements. For example, Chickos et al. (1992) employed hydrogenation calorimetry to calculate strain energy, revealing unexpectedly low values (~2.7 kcal/mol) compared to smaller cyclic alkanes. Cross-validation with computational models (e.g., molecular mechanics or DFT) is critical to reconcile experimental and theoretical data .

Q. How can researchers characterize the structural conformation of this compound in crystalline form?

Single-crystal X-ray diffraction is the gold standard for resolving this compound's conformation. Studies such as those in and provide crystallographic parameters (e.g., bond angles, unit cell dimensions), which reveal chair-like or boat-like conformations in coordination complexes. For example, Ni-ligand complexes with this compound derivatives show bond angles around metal centers (e.g., N–Ni–N angles of 85.6°–94.4°), highlighting steric and electronic interactions .

Q. What spectroscopic methods are suitable for identifying this compound in solution?

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1^1H and 13^13C NMR, can distinguish this compound’s unique proton environments and carbon backbone. Gas chromatography-mass spectrometry (GC-MS) is also effective for purity assessment, though care must be taken to avoid thermal decomposition during analysis .

Advanced Research Questions

Q. How can contradictions in reported thermodynamic data for this compound be resolved?

Discrepancies in heat of combustion values (e.g., confusion between this compound and trans-stilbene in early studies) require rigorous experimental replication and meta-analysis. Eliel and Engelsman (1996) demonstrated that systematic errors in sample purity or calibration standards can skew results. Researchers should cross-validate data using multiple techniques (e.g., calorimetry, computational enthalpy calculations) and report detailed experimental conditions to ensure reproducibility .

Q. What methodological considerations are critical when comparing computational strain energy predictions with experimental data?

Computational models must account for torsional strain, van der Waals interactions, and ring puckering dynamics. Chickos et al. (1992) highlighted discrepancies arising from oversimplified force fields in early molecular mechanics models. Modern approaches like density functional theory (DFT) with dispersion corrections (e.g., B3LYP-D3) improve accuracy but require validation against high-precision calorimetric data .

Q. How can this compound’s role in supramolecular chemistry be systematically investigated?

this compound derivatives (e.g., tetraaza-macrocycles) are used as ligands in coordination chemistry. Researchers should employ a combination of X-ray crystallography, UV-Vis spectroscopy, and magnetic susceptibility measurements to study host-guest interactions. For example, Fe-Ni complexes with this compound ligands exhibit distinct coordination geometries that influence redox properties and catalytic activity .

Q. What strategies optimize the synthesis of this compound derivatives for catalytic applications?

While direct synthesis methods are not detailed in the provided evidence, analogous pathways for cyclic alkanes (e.g., catalytic hydrogenation of tetradecatriene precursors) can be adapted. Key parameters include catalyst selection (e.g., PtO₂ for hydrogenation), solvent polarity, and reaction temperature. Post-synthesis purification via fractional crystallization or column chromatography is essential to isolate stereoisomers .

Data Analysis and Interpretation

Q. How should researchers address inconsistencies in this compound’s environmental fate studies?

Ecological impact assessments require harmonizing degradation kinetics (e.g., hydrolysis rates) with bioaccumulation potential. While this compound’s low water solubility (<1 mg/L) suggests limited mobility, long-term aquatic toxicity studies are lacking. Researchers must use standardized OECD test protocols and control for confounding variables like microbial activity .

Q. What statistical approaches are recommended for analyzing this compound’s conformational dynamics in molecular dynamics (MD) simulations?

Principal component analysis (PCA) of MD trajectories can identify dominant conformational states. Free energy landscapes derived from umbrella sampling or metadynamics reveal activation barriers for ring puckering transitions. Validation against experimental NMR coupling constants (JHHJ_{HH}) ensures model reliability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.